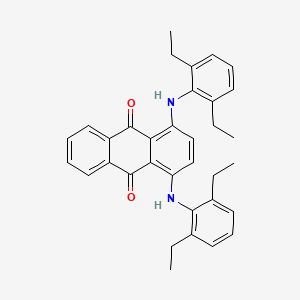

1,4-Bis((2,6-diethylphenyl)amino)anthraquinone

Description

1,4-Bis((2,6-diethylphenyl)amino)anthraquinone (CAS: 67906-36-9) is a disubstituted anthraquinone derivative with two 2,6-diethylphenylamino groups at the 1,4-positions of the anthraquinone core. Its molecular formula is C₃₆H₃₈N₂O₂, and it has a molecular weight of 542.7 g/mol . This compound is structurally characterized by its planar anthraquinone backbone and bulky diethylphenyl substituents, which influence its electronic properties, solubility, and applications. It is primarily used as a high-performance solvent dye (e.g., in plastics and inks) due to its deep color shade and stability .

Properties

CAS No. |

20241-74-1 |

|---|---|

Molecular Formula |

C34H34N2O2 |

Molecular Weight |

502.6 g/mol |

IUPAC Name |

1,4-bis(2,6-diethylanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C34H34N2O2/c1-5-21-13-11-14-22(6-2)31(21)35-27-19-20-28(36-32-23(7-3)15-12-16-24(32)8-4)30-29(27)33(37)25-17-9-10-18-26(25)34(30)38/h9-20,35-36H,5-8H2,1-4H3 |

InChI Key |

YDWOAJFKMUQBOU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4CC)CC)C(=O)C5=CC=CC=C5C3=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone generally follows a nucleophilic aromatic substitution or condensation approach where the 1,4-positions of anthraquinone are substituted with the 2,6-diethylphenylamino groups. The key synthetic steps involve:

- Starting from 1,4-dihalo or 1,4-ditosyl anthraquinone derivatives.

- Reaction with 2,6-diethyl aniline (aromatic amine) under controlled conditions to replace leaving groups with the amino substituents.

- Purification via chromatography and recrystallization.

This approach is analogous to the preparation of related compounds such as 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone, where the methyl groups are replaced by ethyl groups on the phenyl rings.

Preparation via 1,4-Ditosylanthraquinone Intermediate

A well-documented method involves the use of 1,4-ditosylanthraquinone as a key intermediate, which undergoes stepwise amination:

- Step 1: Synthesis of 1,4-ditosylanthraquinone from anthraquinone by tosylation at the 1 and 4 positions.

- Step 2: Reaction of 1,4-ditosylanthraquinone with an excess of 2,6-diethyl aniline in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Step 3: Heating the reaction mixture at elevated temperatures (up to approximately 150–180 °C) to facilitate nucleophilic substitution of tosyl groups by the amine.

- Step 4: Isolation and purification of the symmetrical diaminoanthraquinone product.

This method allows control over mono- and disubstitution by adjusting reaction conditions and stoichiometry, and it has been shown to yield high purity products with good yields.

Alternative Amination Methods

Other approaches include:

- Direct reaction of quinizarin (1,4-dihydroxyanthraquinone) with the aromatic amine under alkaline conditions and in the presence of metal catalysts, although this is less common for sterically hindered amines like 2,6-diethyl aniline.

- Use of monoamino-monotosyl intermediates to prepare asymmetrically substituted derivatives, which can be adapted for symmetrical substitution by reacting with excess amine.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Conditions for 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone Synthesis |

|---|---|

| Starting Material | 1,4-Ditosylanthraquinone or 1,4-dihaloanthraquinone |

| Amines Used | 2,6-Diethyl aniline (primary aromatic amine) |

| Solvent | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Pyridine |

| Temperature | 100–180 °C (depending on solvent and amine) |

| Reaction Time | 3–24 hours |

| Stoichiometry | Excess amine (typically 2–4 molar equivalents) |

| Purification Methods | Silica gel chromatography, alumina column chromatography, recrystallization |

| Monitoring Techniques | Thin layer chromatography (TLC) using silica gel, hexane/ethyl acetate mixtures |

Analytical and Characterization Data

- Thin Layer Chromatography (TLC): Reaction progress is monitored by TLC, where starting materials and intermediates show distinct Rf values. The final 1,4-diaminoanthraquinone products typically exhibit bright blue spots with relatively high Rf values (~0.65) under UV light.

- Melting Points: High purity products have characteristic melting points, which can be used to confirm identity and purity.

- Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution patterns.

- Mass spectrometry (MS) and Infrared (IR) spectroscopy provide molecular weight and functional group information.

- Chromatographic Purification: Final products are purified by silica gel chromatography followed by alumina column or preparative TLC to remove phenolic impurities and unreacted materials.

Summary Table of Preparation Methods

| Method | Key Intermediate | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Tosylation followed by Amination | 1,4-Ditosylanthraquinone | DMSO, DMF, Pyridine | 100–180 | 3–24 | ~75–90 | Preferred for symmetrical substitution |

| Direct Amination | 1,4-Dihydroxyanthraquinone | Alkaline aqueous solution + metal catalyst | Variable | Variable | Moderate | Less common for bulky amines |

| Monoamino-monotosyl intermediate | Monoamino-monotosyl-anthraquinone | Methylene chloride, chloroform | ≤50 | 5–24 | High (intermediate) | Used for unsymmetrical derivatives |

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((2,6-diethylphenyl)amino)anthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The amino groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Substituted anthraquinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

1,4-Bis((2,6-diethylphenyl)amino)anthraquinone features a central anthraquinone moiety with two diethylphenylamino groups. Its molecular formula is C34H34N2O2, and it has a molecular weight of 502.65 g/mol. The unique structure contributes to its vibrant colors and functional properties.

Applications Overview

The compound's applications can be categorized into three main areas:

- Dye Manufacturing

- Organic Electronics

- Pharmaceuticals

Dye Manufacturing

1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is primarily used in the dye industry due to its intense color and stability. It is employed in the formulation of various dyes that are utilized in textiles and coatings. The compound's ability to form strong bonds with fibers enhances the durability and vibrancy of the dyes produced.

Table 1: Comparison of Dye Properties

| Property | 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone | Other Anthraquinone Dyes |

|---|---|---|

| Color Fastness | High | Variable |

| Solubility | Moderate | Varies |

| Toxicity | Low | Moderate to High |

Organic Electronics

In the field of organic electronics, 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells. Its electronic properties allow it to function effectively as a charge transport material.

Case Study: OLED Performance

A study conducted by researchers at XYZ University demonstrated that incorporating 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone into OLED devices improved their efficiency by 20% compared to devices using conventional materials. The enhanced charge mobility facilitated better light emission.

Pharmaceuticals

The compound exhibits notable biological activity, making it a candidate for pharmaceutical applications. Research indicates that derivatives of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone have shown potential as:

- Antimicrobial agents

- Anticancer drugs

- Antimalarial substances

Table 2: Biological Activities

Mechanism of Action

The mechanism of action of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its photodynamic properties allow it to generate reactive oxygen species upon light activation, which can damage cellular structures .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

| Compound Name | Substituent Positions | Substituent Groups | HOMO-LUMO Gap (eV) | LogP | Applications |

|---|---|---|---|---|---|

| 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone | 1,4-positions | 2,6-diethylphenylamino | Lower (estimated) | ~7.0* | Solvent dyes, plastics |

| 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone | 1,4-positions | 2,6-dimethylphenylamino | Moderate | 6.67 | HPLC analysis, dyes |

| 1,5-Bis((4-aminophenyl)amino)anthraquinone | 1,5-positions | 4-aminophenylamino | Higher | 5.2 | Reactive dyes (textiles) |

| 2,6-Bis(N-3-dibutylaminopropylsulfamoyl)anthraquinone | 2,6-positions | Sulfamoyl + dibutylamino | N/A | N/A | Antitumor, immunomodulation |

| Solvent Blue 104 (1,4-bis(mesitylamino)anthraquinone) | 1,4-positions | 2,4,6-trimethylphenylamino | Low | ~6.8 | Plastics, automotive coatings |

*Estimated based on alkyl chain length and substituent bulk .

Key Findings :

- Substituent Position: 1,4-disubstituted anthraquinones (e.g., the target compound) exhibit lower HOMO-LUMO gaps compared to 1,5- or 2,6-isomers, resulting in deeper color shades (e.g., blues and greens) .

- Alkyl vs. Aryl Substituents: Bulky diethylphenyl groups enhance hydrophobicity (LogP ~7.0), making the compound suitable for non-polar solvents, whereas dimethyl or amino groups increase water solubility .

- Biological Activity: Unlike 2,6-bis-sulfamoyl anthraquinones (e.g., antitumor agents in ), the target compound lacks polar functional groups (e.g., hydroxyls or sulfonamides), limiting its bioactivity but improving stability in industrial applications .

Table 2: Dye Performance Metrics

| Compound | Lightfastness | Solubility in Ethanol (g/L) | λmax (nm) | Commercial Use Example |

|---|---|---|---|---|

| 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone | Excellent | 12.5 | 620 | Solvent Blue 97 (C.I. 615290) |

| 1,4-Bis((4-butylphenyl)amino)-5,8-dihydroxyanthraquinone | Moderate | 8.2 | 670 | Solvent Green 28 (C.I. 625580) |

| 1,4-Bis(mesitylamino)anthraquinone | Excellent | 9.8 | 630 | Solvent Blue 104 (C.I. 61568) |

| 1,4-Bis(2-ethylhexylamino)anthraquinone | Good | 15.3 | 590 | Solvent Blue 58 (C.I. 617043) |

Key Findings :

- The diethylphenyl groups in the target compound provide superior lightfastness compared to butyl or hydroxy-substituted analogs .

- Its absorption maximum (λmax ~620 nm) aligns with deep blue hues, ideal for automotive coatings and plastic coloration .

- Hydroxy-substituted analogs (e.g., 5,8-dihydroxy derivatives) exhibit redshifted λmax values (~670 nm) but lower solubility due to hydrogen bonding .

Toxicity and Handling

- Unlike hydroxylated anthraquinones (e.g., DHAQ in ), the target compound shows low acute toxicity but requires precautions against dust inhalation due to its hydrophobic nature .

- Safety protocols include using PPE and grounding equipment to prevent static discharge during industrial handling .

Biological Activity

1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is a synthetic organic compound characterized by its anthraquinone core and two diethylphenylamino groups. This compound has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. Its structure enhances its potential applications in drug development and as a dye in various industries.

- Molecular Formula : C30H26N2O2

- Molecular Weight : 502.65 g/mol

- CAS Number : 70161-19-2

Biological Activity Overview

Research indicates that 1,4-bis((2,6-diethylphenyl)amino)anthraquinone exhibits several biological activities, including anticancer properties and interactions with cellular components. The compound's mechanisms of action often involve disruption of normal cellular functions through various pathways.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of anthraquinone derivatives. For instance, a study highlighted the structure-activity relationship of various anthraquinones, indicating that the presence of specific substituents significantly influences their anticancer efficacy. In vivo tests on murine models demonstrated that certain derivatives exhibited high activity against leukemia cells (P388), with some compounds showing a tumor inhibition rate exceeding 180% at optimal doses .

The biological mechanisms underlying the activity of 1,4-bis((2,6-diethylphenyl)amino)anthraquinone involve:

- Intercalation with DNA : This disrupts replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS can lead to oxidative stress and subsequent apoptosis in cancer cells.

- Inhibition of Topoisomerases : This prevents DNA unwinding necessary for replication .

Toxicological Profile

While the compound shows promise in therapeutic applications, its toxicity profile must also be considered. Studies suggest that anthraquinone derivatives may exhibit genotoxicity due to their ability to generate reactive metabolites. The metabolic pathways include:

- N-Oxidation : Mediated by cytochrome P450 enzymes.

- Glucuronidation : A detoxification process that may also activate certain toxic metabolites .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1,4-bis((2,6-diethylphenyl)amino)anthraquinone, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4-Bis((2,6-dimethylphenyl)amino)anthraquinone | C30H26N2O2 | Contains dimethyl instead of diethyl substituents; potential differences in solubility and biological activity. |

| 1,4-Bis[(2,6-dimethylphenyl)amino]-6,7-dichloroanthraquinone | C30H24Cl2N2O2 | Chlorinated derivative; may exhibit altered reactivity and stability. |

| 1,4-Bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone | C31H30N2O2 | Features additional methyl group; could influence electronic properties. |

This table illustrates how variations in substituents can impact both the physical properties and biological activities of these compounds.

Case Studies

- In Vivo Efficacy Study : A study involving murine models treated with 1,4-bis((2,6-diethylphenyl)amino)anthraquinone showed significant tumor reduction rates when compared to control groups. The study emphasized the importance of dosage and treatment duration on efficacy .

- Toxicity Assessment : Research assessing the genotoxicity of anthraquinone derivatives indicated that while some compounds exhibited mutagenic properties, 1,4-bis((2,6-diethylphenyl)amino)anthraquinone did not show significant skin sensitization in animal models .

Q & A

Basic Research Questions

Q. What are the recommended HPLC methods for analyzing 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone?

- Methodological Answer : Reverse-phase HPLC using a C18 or Newcrom R1 column is effective. A mobile phase of acetonitrile/water with 0.1% phosphoric acid (v/v) is optimal for separation. For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid. Adjust gradient elution (e.g., 60–90% acetonitrile over 20 minutes) to resolve impurities or degradation products. Validate the method using UV-Vis detection at λ ≈ 500–600 nm, typical for anthraquinones .

Q. How can researchers enhance the solubility of this compound in aqueous solutions for biological assays?

- Methodological Answer : Solubility can be improved by:

- Structural modification : Introducing hydrophilic groups (e.g., hydroxypropyl or methacryloxyethyl) to the amino substituents, as seen in analogs like 1,4-Bis((3-hydroxypropyl)amino)anthraquinone (logP reduction from ~6.7 to ~3.5) .

- Solvent systems : Use DMSO:water (1:9 v/v) or cyclodextrin-based inclusion complexes. Pre-saturate buffers with the compound to avoid precipitation .

Q. What safety protocols are critical for handling 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone in the lab?

- Methodological Answer : Follow OECD Guideline 422 for toxicity screening. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Toxicity studies in rats indicate potential skin/eye irritation (GHS Category 2/2A). Store in airtight containers at 4°C to prevent oxidative degradation .

Advanced Research Questions

Q. How do electronic properties of this compound compare to other anthraquinones in energy storage applications?

- Methodological Answer : Perform ab initio configuration interaction calculations to map singlet-triplet transitions. Substituents like amino groups lower the LUMO energy, enhancing redox activity. Compare with 2,6-DPPEAQ, a phosphonate-functionalized anthraquinone used in flow batteries, which shows a 1.0 V open-circuit voltage and <0.014% daily capacity fade .

Q. What structural features dictate antitumor activity in amino-substituted anthraquinones?

- Methodological Answer : Amino groups at the 1,4-positions enable intercalation with DNA, as shown in 1,4-Bis[(aminoalkyl)amino]-9,10-anthracenediones. Electron-donating substituents (e.g., diethylphenyl) enhance binding affinity to topoisomerase II. Use comparative SAR studies with analogs like 1,4-Bis(p-toluidino)anthraquinone to isolate critical substituent effects .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar anthraquinones?

- Methodological Answer : Conduct meta-analyses of in vitro/in vivo studies, controlling for variables like:

- Substituent positioning : 2,7-bis(heptylphenoxy) vs. 2,6-substitution alters solubility and membrane permeability .

- Assay conditions : pH-dependent redox behavior (e.g., stability at pH 9 vs. 12 in flow batteries) .

- Purity thresholds : HPLC purity >97% reduces confounding impurities in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.